
Chondroitin Sulfate Potassium Salt (Technical Grade)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chondroitin Sulfate Potassium Salt (Technical Grade) is a sulfated glycosaminoglycan composed of a chain of alternating sugars (N-acetylgalactosamine and glucuronic acid). It is commonly found in the cartilage of animals and is often used in dietary supplements and pharmaceuticals for its potential benefits in joint health and osteoarthritis treatment .
準備方法
Synthetic Routes and Reaction Conditions
Chondroitin Sulfate Potassium Salt can be synthesized through various methods, including extraction from animal cartilage, microbial fermentation, and chemical synthesis. The extraction process typically involves enzymatic digestion of cartilage tissue using proteolytic enzymes like papain or trypsin, followed by purification steps such as precipitation and filtration .
Industrial Production Methods
Industrial production of Chondroitin Sulfate Potassium Salt often involves the use of bovine or shark cartilage as raw materials. The cartilage is first cleaned and ground into a fine powder. It is then subjected to enzymatic hydrolysis to break down the proteins and release the chondroitin sulfate. The resulting solution is purified through filtration, precipitation, and drying to obtain the final product .
化学反応の分析
Types of Reactions
Chondroitin Sulfate Potassium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its polyanionic nature, it can interact with metal ions such as calcium, magnesium, and strontium .
Common Reagents and Conditions
Common reagents used in the reactions involving Chondroitin Sulfate Potassium Salt include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosaminoglycan structure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Chondroitin Sulfate Potassium Salt can lead to the formation of aldehyde or carboxyl groups, while reduction can result in the formation of alcohol groups .
科学的研究の応用
Chondroitin Sulfate Potassium Salt has a wide range of scientific research applications, including:
作用機序
Chondroitin Sulfate Potassium Salt exerts its effects through various mechanisms. It interacts with proteins and receptors on the cell surface, influencing cell signaling pathways and modulating the activity of enzymes involved in cartilage metabolism. It also forms hydrated gels that provide mechanical support to tissues and facilitate the diffusion of nutrients and waste products .
類似化合物との比較
Similar Compounds
Hyaluronic Acid: Another glycosaminoglycan with similar applications in joint health and tissue engineering.
Glucosamine Sulfate: Often used in combination with Chondroitin Sulfate for joint health supplements.
Keratan Sulfate: Found in cartilage and cornea, with similar structural and functional properties.
Uniqueness
Chondroitin Sulfate Potassium Salt is unique due to its specific sulfation pattern and molecular weight, which influence its biological activity and therapeutic potential. Its ability to interact with a wide range of proteins and receptors makes it a versatile compound in various scientific and industrial applications .
特性
分子式 |
C17H28NO12S- |
|---|---|
分子量 |
470.5 g/mol |
IUPAC名 |
[(1R,2S,3R,4S,5R)-4-acetamido-2-[(2R,3R,4R,5S,6S)-6-carboxy-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-3-hydroxy-5-methylcyclohexyl]methyl sulfite |
InChI |
InChI=1S/C17H29NO12S/c1-6-4-8(5-28-31(25)26)13(10(20)9(6)18-7(2)19)29-17-12(22)11(21)14(27-3)15(30-17)16(23)24/h6,8-15,17,20-22H,4-5H2,1-3H3,(H,18,19)(H,23,24)(H,25,26)/p-1/t6-,8-,9+,10-,11-,12-,13+,14+,15+,17-/m1/s1 |
InChIキー |
LRXACSUWSYQDDR-HTRIBCHXSA-M |
異性体SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@H]([C@H]1NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)OC)O)O)COS(=O)[O-] |
正規SMILES |
CC1CC(C(C(C1NC(=O)C)O)OC2C(C(C(C(O2)C(=O)O)OC)O)O)COS(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
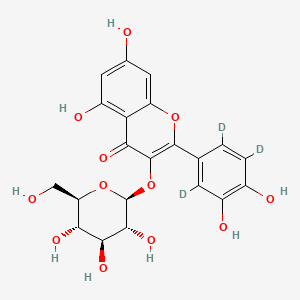
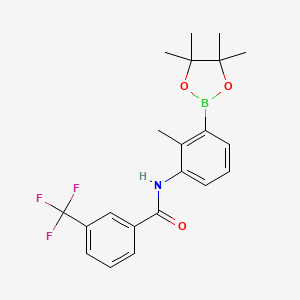
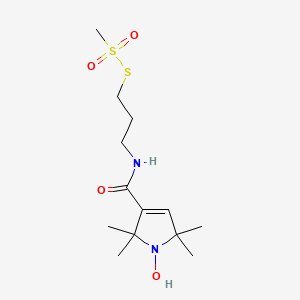





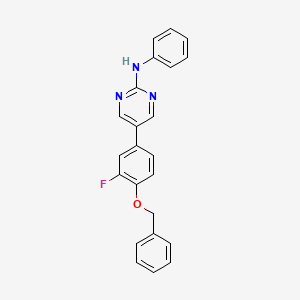
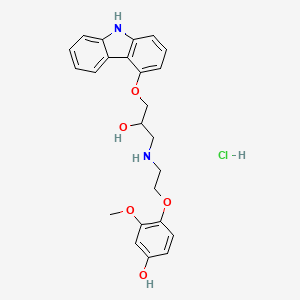

![5-[(4-Chlorophenyl)methyl]-4-propyl-1,3-thiazol-2-amine](/img/structure/B13857677.png)

